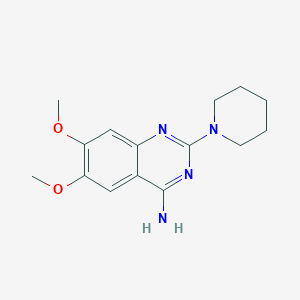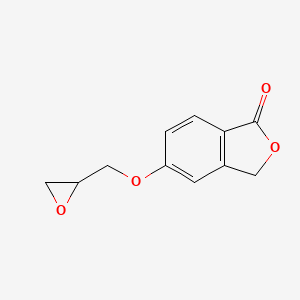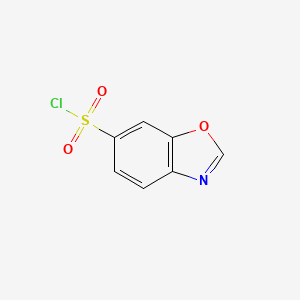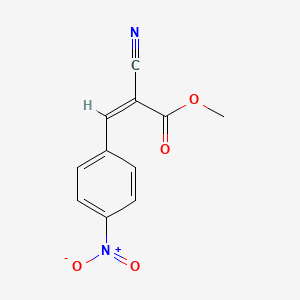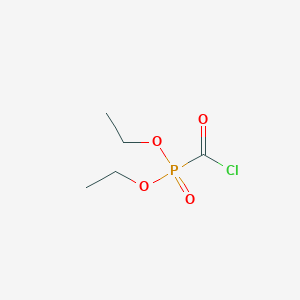
5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole
Vue d'ensemble
Description
5-Chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole, or 5-CPDT, is a synthetic compound with a wide range of applications in the scientific community. Its unique properties make it an attractive option for use in various experiments, from biochemical research to drug synthesis.
Applications De Recherche Scientifique
Antimalarial Agents
5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole and its derivatives have demonstrated significant potential as antimalarial agents. The synthesis of various thiadiazoles, including those with 3,4-dichlorophenyl groups, has shown promising antimalarial activity. Specifically, certain compounds in this category have been identified for expanded antimalarial and toxicological studies due to their remarkable efficacy against strains of Plasmodium berghei and P. gallinaceum (Faslager, Johnson, & Werbel, 1973).
Antimicrobial Agents
The compounds derived from 5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole have been explored for their antimicrobial properties. Synthesis of formazans from Mannich base of related thiadiazoles has shown moderate antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Structural and Electronic Properties
The structural and electronic properties of thiadiazole compounds have been a focus of scientific investigation. Studies have combined experimental and theoretical approaches, such as density functional theory (DFT), to understand the molecular and crystal structures, electronic properties, and potential applications in materials science. For example, research on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has provided valuable insights into the design of new chemical entities for specific applications (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Corrosion Inhibition
Another interesting application area is the use of thiadiazole derivatives as corrosion inhibitors. Studies have shown that certain 1,3,4-thiadiazoles can inhibit the corrosion of metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors has been linked to their electronic structure, with research exploring the relationship between molecular properties and inhibition performance (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Propriétés
IUPAC Name |
5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2S/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSYPGNAVDARCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NSC(=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




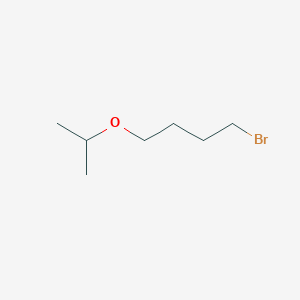
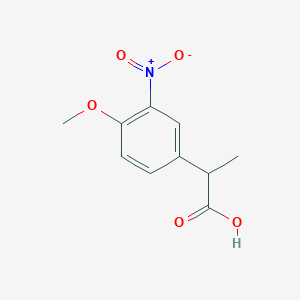
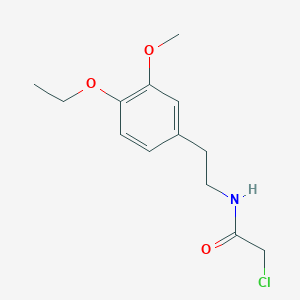

![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
